Potassium (E)-trifluoro(2-(pyridin-3-yl)vinyl)borate
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Overview
Description
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis and medicinal chemistry due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with boron trifluoride etherate, followed by treatment with potassium fluoride. This method ensures the formation of the trifluoroborate salt, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoroborate group .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: It serves as a probe in biological studies to investigate enzyme functions and metabolic pathways.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism by which potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with molecular targets. This interaction can modulate enzyme activity, influence metabolic pathways, and facilitate the formation of new chemical bonds. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in research and industry .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(1E)-2-(oxetan-3-yl)ethenyl]boranuide
- Potassium trifluoro(2-fluoropyridin-3-yl)borate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide stands out due to its stability under oxidative conditions and its ability to participate in a wide range of chemical reactions. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H6BF3KN |
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Molecular Weight |
211.04 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-pyridin-3-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-6H;/q-1;+1/b4-3+; |
InChI Key |
PFTADKKDQJJXAG-BJILWQEISA-N |
Isomeric SMILES |
[B-](/C=C/C1=CN=CC=C1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CN=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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